molecular formula C10H16ClNO B2964394 4-[(Propylamino)methyl]phenol hydrochloride CAS No. 33597-18-1

4-[(Propylamino)methyl]phenol hydrochloride

Cat. No.: B2964394
CAS No.: 33597-18-1
M. Wt: 201.69
InChI Key: XVAUFJWMJMZOEI-UHFFFAOYSA-N
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Description

4-[(Propylamino)methyl]phenol hydrochloride is a phenolic derivative characterized by a hydroxyl group (-OH) attached to a benzene ring and a propylamino-methyl (-CH₂NHCH₂CH₂CH₃) substituent. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.69 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. This compound’s reactivity arises from its phenolic hydroxyl group (acidic) and secondary amine (basic), enabling participation in hydrogen bonding and salt formation .

Properties

IUPAC Name

4-(propylaminomethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-7-11-8-9-3-5-10(12)6-4-9;/h3-6,11-12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAUFJWMJMZOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propylamino)methyl]phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with propylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(Propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(Propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Applications/Properties References
4-[(Propylamino)methyl]phenol hydrochloride C₁₀H₁₆ClNO 201.69 Phenol, propylamino-methyl Pharmaceutical intermediates, hydrogen bonding
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride C₁₁H₁₆BrClNO₂ 324.61 Bromo, methoxy, isopropylamino-methyl Potential antimicrobial activity
Methyl 3-[[2-(Propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate Hydrochloride C₁₂H₁₈ClN₃O₃S 319.81 Thiophene ring, acetylated propylamino Pharmaceutical impurity standard
NLCPQ-1 (Nitroimidazole-linked quinoline hydrochloride) C₁₉H₁₉ClN₆O₂ 410.85 Quinoline, nitroimidazole, propylamino DNA intercalation, hypoxic cell radiosensitizer
4-Dimethylamino-N-benzylcathinone hydrochloride C₁₈H₂₂Cl₂N₂O 355.30 Cathinone backbone, dimethylamino, benzyl Stimulant (neurotransmitter modulation)
(4-Phenoxyphenyl)methylamine hydrochloride C₁₃H₁₄ClNO 235.71 Phenoxy, benzylamine Intermediate in organic synthesis

Physicochemical Properties

  • Acidity/Basicity: The phenolic -OH in 4-[(Propylamino)methyl]phenol (pKa ~10) is less acidic than sulfonamides but more acidic than aliphatic alcohols. The propylamino group (pKa ~9–10) contributes to basicity, similar to NLCPQ-1’s amine .
  • Solubility: Hydrochloride salts universally improve water solubility. However, the phenolic hydroxyl in the target compound enhances polar solvent solubility compared to lipophilic analogues like [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride (logP ~3.5) .

Pharmacological and Functional Comparisons

  • Antimicrobial Potential: Bromo- and methoxy-substituted phenols (e.g., 2-bromo-6-methoxy analogue in ) may exhibit enhanced antimicrobial activity due to halogen-driven membrane disruption.
  • DNA Interaction: NLCPQ-1’s quinoline and nitroimidazole groups enable DNA intercalation and hypoxia-selective cytotoxicity, mechanisms absent in simpler phenolic derivatives .
  • Neuroactive Properties: Cathinone derivatives (e.g., 4-Dimethylamino-N-benzylcathinone) target dopamine/norepinephrine transporters, unlike the target compound, which lacks such stimulant motifs .

Biological Activity

4-[(Propylamino)methyl]phenol hydrochloride, also known as propylaminomethylphenol hydrochloride, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16ClNO
  • Molecular Weight : 201.7 g/mol
  • CAS Number : 16413965

The compound features a propylamino group attached to a phenolic structure, which is critical for its biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

These results suggest that the compound could be developed into a new class of antibiotics, particularly effective against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The effects were particularly pronounced in the MCF-7 breast cancer cell line.

Key Findings:

  • Cell Line : MCF-7
  • Concentration Range : 1-50 µM
  • IC50 Value : Approximately 15 µM at concentrations above 10 µM, significant reductions in cell viability were observed.

The mechanism of action appears to involve:

  • Enzyme Inhibition : Targeting enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Modulating signaling pathways related to cell survival.
  • Oxidative Stress Induction : Increasing reactive oxygen species (ROS) levels, contributing to apoptosis.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Binding to Enzymes/Receptors : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell growth.
  • Modulation of Apoptotic Pathways : It alters the expression levels of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in cancer cells.

Case Study 1: Antibacterial Activity

A study investigated the efficacy of various phenolic compounds, including this compound, against multidrug-resistant bacteria. The findings underscored its potential as a scaffold for developing new antibiotics targeting resistant strains.

Case Study 2: Cancer Cell Lines

A comprehensive analysis explored the effects of this compound on different cancer cell lines. It was found to selectively induce apoptosis in malignant cells while sparing normal cells, highlighting its therapeutic potential with minimal side effects.

Q & A

Q. Key Parameters :

StepConditionsYield Optimization
Reduction40 psi H₂, Pd/C, 1 hourCatalyst loading (5-10% w/w)
PurificationEthyl acetate/hexane gradientColumn efficiency (mesh size: 230-400)

Basic: Which analytical techniques are essential for structural and purity characterization?

Answer:

  • NMR Spectroscopy : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, propylamine protons at δ 1.0–3.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₅ClNO).
  • HPLC : Use reverse-phase (RP-HPLC) with ion-pair reagents (e.g., octanesulfonic acid) or hydrophilic interaction liquid chromatography (HILIC) for quantification .
  • IR Spectroscopy : Identify functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, N–H bend at 1600 cm⁻¹) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) for hydrogenation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ethanol to enhance intermediate solubility.
  • Temperature Control : Maintain 25–40°C to prevent side reactions (e.g., over-reduction).
  • Purification : Optimize column chromatography gradients or switch to preparative HPLC for higher purity (>98%) .

Advanced: How to resolve discrepancies between purity assessments from HPLC and elemental analysis?

Answer:

  • Cross-Validation : Combine HPLC (for organic impurities) with elemental analysis (for Cl⁻ content).
  • Ion-Pair HPLC : Resolve co-eluting peaks using mobile phases with 0.1% trifluoroacetic acid (TFA) .
  • Spiking Experiments : Add known impurities (e.g., propylamine derivatives) to identify unresolved contaminants .

Advanced: What strategies prevent degradation during long-term storage?

Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid at 0.01% w/w) to aqueous formulations.
  • Monitoring : Conduct periodic stability tests using HPLC to detect degradation products (e.g., oxidized phenol derivatives) .

Advanced: How to design accelerated stability studies for regulatory compliance?

Answer:

  • ICH Guidelines : Use conditions like 40°C ± 2°C/75% ± 5% RH for 6 months to simulate long-term stability.
  • Analytical Endpoints : Monitor pH, clarity, and impurity profiles (e.g., ≤0.2% total impurities per USP standards) .
  • Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline hydrolysis to identify degradation pathways .

Advanced: What in vitro models evaluate the compound’s pharmacological activity?

Answer:

  • Enzyme Inhibition Assays : Test activity against target enzymes (e.g., monoamine oxidases) using spectrophotometric methods .
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., 3H^3H-labeled analogs) to measure affinity for adrenergic or serotonin receptors .
  • Cell-Based Assays : Assess cytotoxicity (e.g., IC₅₀) in neuronal cell lines via MTT assays .

Advanced: How to analyze and quantify trace impurities in bulk samples?

Answer:

  • HPLC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM) modes .
  • Reference Standards : Compare retention times and mass spectra with certified impurities (e.g., propylamine derivatives) .
  • Validation : Ensure method precision (RSD <2%) and accuracy (90–110% recovery) per ICH Q2(R1) guidelines .

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